[4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-1H-indol-3-yl)methanone
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Overview
Description
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are crucial in pharmaceutical chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves multiple steps, typically starting with the preparation of the indole and piperidine precursors. The Fischer indole synthesis is a common method for preparing indole derivatives, involving the reaction of phenylhydrazine with ketones under acidic conditions . The piperidine moiety can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling . The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar compounds include other indole and piperidine derivatives, such as:
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but lacking the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activities.
Piperidine: A simpler piperidine derivative used in various chemical syntheses. The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone lies in its combined indole and piperidine structures, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C23H25ClN2O2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-3-yl)methanone |
InChI |
InChI=1S/C23H25ClN2O2/c1-16(2)26-15-20(19-5-3-4-6-21(19)26)22(27)25-13-11-23(28,12-14-25)17-7-9-18(24)10-8-17/h3-10,15-16,28H,11-14H2,1-2H3 |
InChI Key |
KONXIJMUBZCEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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